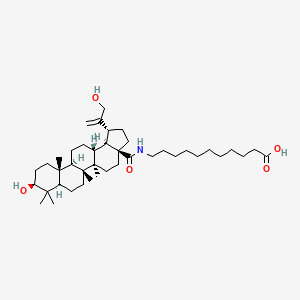
Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt is a complex organic compound It is characterized by its sulfonic acid group attached to a benzene ring, which is further substituted with a benzoylamino group and an azo linkage to a pyrazole derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt typically involves multiple steps:
Formation of the pyrazole derivative: This step involves the reaction of 2-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Azo coupling: The pyrazole derivative is then diazotized and coupled with 4-aminobenzenesulfonic acid to form the azo linkage.
Benzoylation: The final step involves the benzoylation of the amino group on the benzene ring using benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the azo linkage.
Reduction: The azo group can be reduced to form the corresponding amine derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like sulfuric acid or chlorosulfonic acid are employed for sulfonation reactions.
Major Products
Oxidation: Products may include sulfone derivatives and oxidized pyrazole rings.
Reduction: Major products are the corresponding amines.
Substitution: Products depend on the specific substitution reaction but may include various sulfonated or desulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a biological stain or dye due to its azo linkage.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The azo linkage and the sulfonic acid group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups attached to benzene rings.
Azo compounds: Other compounds with azo linkages, such as azobenzene.
Pyrazole derivatives: Compounds containing the pyrazole ring structure.
Uniqueness
Benzenesulfonic acid, 4-(benzoylamino)-2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, monosodium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications across multiple scientific disciplines.
Eigenschaften
CAS-Nummer |
77847-15-5 |
|---|---|
Molekularformel |
C23H17ClN5NaO5S |
Molekulargewicht |
533.9 g/mol |
IUPAC-Name |
sodium;4-benzamido-2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H18ClN5O5S.Na/c1-14-21(23(31)29(28-14)19-10-6-5-9-17(19)24)27-26-18-13-16(11-12-20(18)35(32,33)34)25-22(30)15-7-3-2-4-8-15;/h2-13,21H,1H3,(H,25,30)(H,32,33,34);/q;+1/p-1 |
InChI-Schlüssel |
RVMZGOLDNFWOQS-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12787588.png)
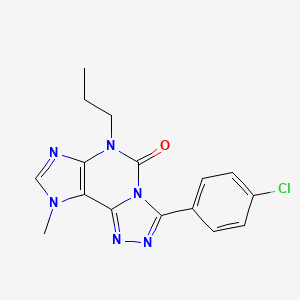
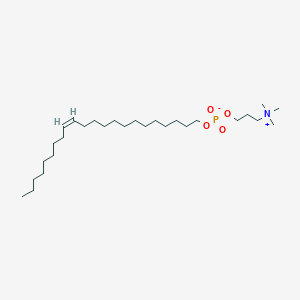
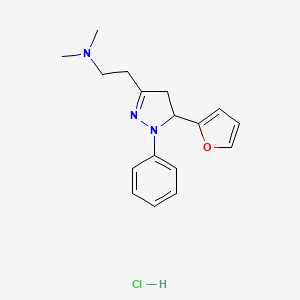
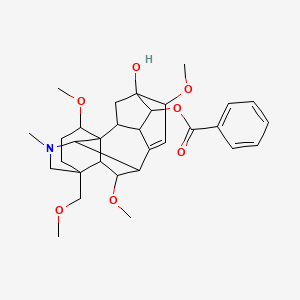

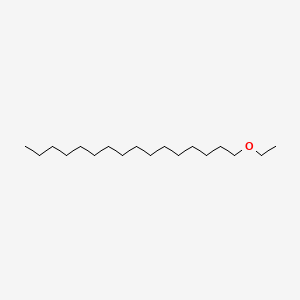
![4-sulfanyl-3,9-dithia-11,17-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),4,11,13,15-hexaene-6,8,18-trithione](/img/structure/B12787629.png)
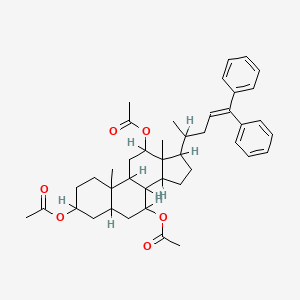


![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)
